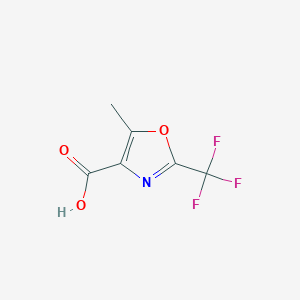

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid” belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of a similar compound, “2-Methyl-5-(trifluoromethyl)benzoic acid”, has been analyzed . It has a molecular formula of C9H7F3O2, an average mass of 204.146 Da, and a monoisotopic mass of 204.039810 Da .Chemical Reactions Analysis

Trifluoromethylated compounds, such as “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

Trifluoromethylated compounds, such as “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid”, are known for their unique physicochemical properties . The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and stability of the compound .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid plays a significant role in the synthesis of various chemical compounds. For instance, Prokopenko et al. (2010) highlighted its use in synthesizing methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives, which are further used for introducing residues of highly basic aliphatic amines into the oxazole ring (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

In Synthesis of Amino Acids

Burger et al. (2006) demonstrated that derivatives of 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid can be used in the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This showcases its utility in creating complex amino acid structures, which are crucial in various fields of biochemistry and pharmaceutical research (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).

In Antimicrobial Activity Research

Holla et al. (2005) synthesized derivatives of 1,2,3-triazoles using 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, further examining their antimicrobial activity. Such studies are significant for developing new antimicrobial agents and understanding the mechanisms of microbial resistance (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).

In Macrolide Synthesis

Wasserman et al. (1981) used oxazoles as masked forms of activated carboxylic acids for the synthesis of macrolides, including recifeiolide and curvularin. This demonstrates the potential of 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid in synthesizing complex organic compounds with potential pharmaceutical applications (Wasserman, Gambale, & Pulwer, 1981).

In Platelet Aggregation Inhibition Studies

Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates, which showed inhibitory activity on blood platelet aggregation, comparable to that of aspirin. This underscores the potential medical applications of 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid in cardiovascular disease management and thrombosis research (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).

Safety and Hazards

While specific safety and hazard information for “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid” is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper protective measures should be taken when handling such compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3/c1-2-3(4(11)12)10-5(13-2)6(7,8)9/h1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWHYIYHXVHGGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2367079.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2367085.png)

![4-(3,4-dimethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2367086.png)

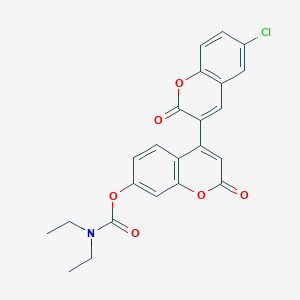

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367089.png)

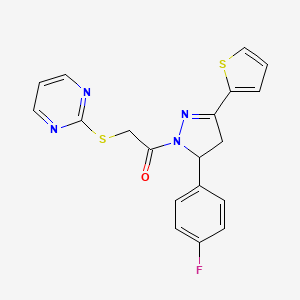

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2367090.png)

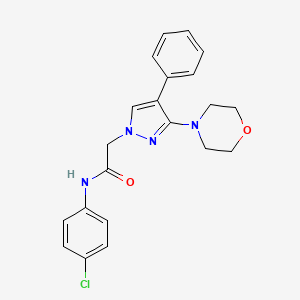

![3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2367092.png)

![3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2367094.png)